4,4-Disubstituted vs. 4-Monosubstituted Piperidine NK3 Antagonist Potency [1]
The 4,4-disubstituted piperidine core provides a quantifiable potency advantage over a monosubstituted piperidine. In a head-to-head study of chiral piperidine NK3 antagonists, 4,4-disubstituted compounds (1b, 1c, 1d) demonstrated IC50 values of 5.9, 6.2, and 11 nmol/L, respectively. The analogous monosubstituted compound (1e) showed significantly weaker activity with an IC50 of 17 nmol/L [1]. This represents up to a 2.9-fold improvement in binding affinity conferred by the geminal substitution pattern present in the target compound.
| Evidence Dimension | NK3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inferred from 4,4-disubstituted piperidine class representative: IC50 5.9 - 11 nmol/L |
| Comparator Or Baseline | 4-monosubstituted piperidine analog (1e): IC50 17 nmol/L |
| Quantified Difference | Up to 2.9-fold lower IC50 (higher potency) |
| Conditions | Radioligand binding assay; specific assay conditions not detailed in abstract |
Why This Matters
This directly quantifies the potency loss risk if a researcher substitutes the 4,4-disubstituted piperidine core with a simpler monosubstituted analog, which could lead to false negatives in screening cascades.
- [1] Chen, M. H., et al. Syntheses and biological activities of chiral piperidines tachykinin NK3 antagonists. Acta Pharmacologica Sinica, 1999, 20(3), 283-288. View Source
